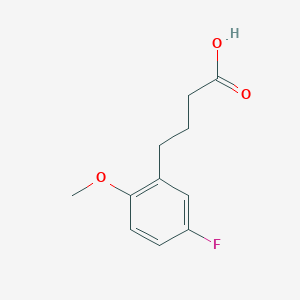

4-(5-Fluoro-2-methoxyphenyl)butanoic acid

説明

4-(5-Fluoro-2-methoxyphenyl)butanoic acid is an organic compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is also known as Fmoc-3,5-dimethoxyphenylalanine and is widely used in scientific research due to its unique properties.

科学的研究の応用

High-Performance Liquid Chromatography (HPLC) Applications

The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, a compound structurally related to 4-(5-Fluoro-2-methoxyphenyl)butanoic acid, serves as a fluorogenic labeling agent for the HPLC analysis of biologically significant thiols such as glutathione, cysteine, and homocysteine. This method allows for the rapid and selective detection of these thiols, offering applications in pharmaceutical formulations analysis (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

Fluorescence Quenching in Biological Applications

Studies on fluorescence quenching by aniline of boronic acid derivatives, including 4-fluoro-2-methoxyphenyl boronic acid, reveal insights into the static quenching mechanism and its potential in biological applications. Such studies enhance our understanding of molecular interactions in various biological and pharmaceutical contexts (Geethanjali, Nagaraja, & Melavanki, 2015).

Pharmaceutical Intermediate Synthesis

4,4-Bis(4-fluorophenyl)butanoic acid, closely related to this compound, is synthesized as an important pharmaceutical intermediate through Friedel-Crafts reaction. By applying sulfonation, undesired isomers can be successfully removed, highlighting its significance in the synthesis of pharmaceutical compounds (Fan, 1990).

Liquid Crystallinity in Material Science

Investigations into the liquid crystallinity of certain compounds, including those related to this compound, contribute to material science, particularly in the development of liquid crystal displays and other electronic devices. This research provides valuable insights into the properties and applications of such materials (Yamamoto, Kimura, Takabayashi, Oba, Karikomi, & Minabe, 2005).

Demethylation Processes in Organic Synthesis

The development of an organic solvent-free process for the demethylation of 4-(4-methoxyphenyl)butanoic acid into 4-(4-hydroxyphenyl)butanoic acid showcases advancements in greener chemical processes. This method emphasizes the importance of environmentally friendly approaches in the synthesis of key intermediates for drug development (Delhaye, Diker, Donck, & Merschaert, 2006).

特性

IUPAC Name |

4-(5-fluoro-2-methoxyphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c1-15-10-6-5-9(12)7-8(10)3-2-4-11(13)14/h5-7H,2-4H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXLWICMZMEFPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyano-1-cyclopropylethyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide](/img/structure/B2771489.png)

![ethyl 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-2-methylpropanoate](/img/structure/B2771492.png)

![2-(2-Methoxyphenoxy)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2771500.png)

![N-[2-(4-ethylpiperazin-1-yl)-2-pyridin-3-ylethyl]-4-methoxybenzenesulfonamide](/img/structure/B2771504.png)